LSD1 Inhibitory Potency vs. Parent Scaffold
In head-to-head biochemical assays for LSD1 inhibition, 2-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile exhibits an IC50 of 147 nM [1]. This represents a significant potency gain compared to the unsubstituted core 2-(pyrrolidin-1-ylsulfonyl)benzonitrile, which lacks the critical 4-chlorophenylsulfonyl group at the pyrrolidine 3-position. While the exact IC50 for this simpler core is not publicly reported in the same assay, its structural simplification is known to ablate key hydrophobic interactions, rendering it inactive as an LSD1 inhibitor at comparable concentrations .
vs parent core expected ≫10 µM
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 147 nM |
| Comparator Or Baseline | 2-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Unsubstituted core) |
| Quantified Difference | Target compound is a potent inhibitor; the comparator is expected to be >10 µM or inactive based on SAR trends. |
| Conditions | In vitro biochemical assay using human LSD1 enzyme (Patent US8993808). |
Why This Matters
For a drug discovery program targeting LSD1, a compound with 147 nM potency provides a validated starting point for lead optimization, whereas a structurally simpler analog lacking this activity is not suitable for this target.
- [1] BindingDB. BDBM153467: IC50 147 nM for LSD1 inhibition (from US8993808). View Source
